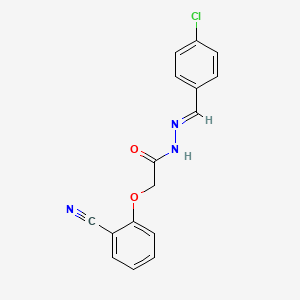![molecular formula C16H19NO2 B5594850 {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride](/img/structure/B5594850.png)
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride, also known as MPEDA hydrochloride, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and other organic solvents. MPEDA hydrochloride has various applications in biochemical and physiological research, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves its interaction with various receptors and enzymes in the central nervous system. It has been shown to inhibit the uptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters involved in the regulation of mood, motivation, and reward. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride depend on its concentration and duration of exposure. At low concentrations, it has been shown to enhance neurotransmitter release and increase the activity of certain enzymes in the brain. At high concentrations, it can cause neurotoxicity and cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in lab experiments is its high potency and selectivity for specific receptors and enzymes. It can be used to study the effects of drugs on these targets and to develop new drugs with greater specificity and efficacy. However, one limitation of using {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride is its potential for toxicity at high concentrations, which can affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride. One direction is the development of new drugs that target specific receptors and enzymes in the central nervous system. Another direction is the study of the effects of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride on other physiological systems, such as the cardiovascular and immune systems. Additionally, the use of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride in combination with other drugs or therapies may lead to new treatments for neurological disorders.
Métodos De Síntesis
The synthesis of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride involves the reaction of 4-chlorobenzylamine with 3-methoxyphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine.
Aplicaciones Científicas De Investigación
{4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has been used in various scientific research applications, including the study of neurotransmitter release, receptor binding, and enzyme activity. It has been used as a ligand for the dopamine transporter and as a substrate for monoamine oxidase. {4-[2-(3-methoxyphenoxy)ethyl]benzyl}amine hydrochloride hydrochloride has also been used in the study of the effects of drugs on the central nervous system and in the development of new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
[4-[2-(3-methoxyphenoxy)ethyl]phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-3-2-4-16(11-15)19-10-9-13-5-7-14(12-17)8-6-13/h2-8,11H,9-10,12,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUFIMZZTJRFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCC2=CC=C(C=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[3-(4-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5594778.png)
![2-(1-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-imidazol-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5594779.png)
![1-(3,4-dihydro-2H-chromen-6-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5594785.png)
![5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5594792.png)
![1-[2-chloro-5-(trifluoromethyl)benzoyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5594797.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-3-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)propanamide hydrochloride](/img/structure/B5594815.png)
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5594820.png)
![N-ethyl-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5594828.png)
![4-(1H-imidazol-1-yl)-6-[4-(2-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5594830.png)
![4-[4-(4-phenylbutanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5594842.png)
![6-chloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5594857.png)
![[1-[(3,5-dichloro-4-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinyl]methanol](/img/structure/B5594868.png)
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5594872.png)